molecular formula C15H10FNO3 B2506566 3-Nitro-4'-fluorochalcone CAS No. 28081-18-7

3-Nitro-4'-fluorochalcone

Cat. No.: B2506566
CAS No.: 28081-18-7
M. Wt: 271.247
InChI Key: SJRIIEVLCFGBBR-UHFFFAOYSA-N
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Description

Contextualization within Chalcone (B49325) Chemistry and Significance

Chalcones are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities. bohrium.comnih.gov These activities include antimicrobial, anti-inflammatory, anticancer, and antioxidant properties, among others. bohrium.comijpsjournal.com The presence of the α,β-unsaturated ketone functionality is a key determinant of their biological activity. abacademies.orgnih.gov

The significance of chalcones lies in their relatively simple and accessible synthesis, often through the Claisen-Schmidt condensation reaction. bohrium.comabacademies.org This allows for the systematic introduction of various substituents onto the aromatic rings, enabling the fine-tuning of their chemical and biological properties. The study of structure-activity relationships (SARs) is a crucial aspect of chalcone research, providing insights into how different functional groups influence their therapeutic effects. bohrium.comijpsjournal.com

Research Landscape of Chalcone Derivatives with Nitro and Fluoro Substituents

The introduction of nitro (NO₂) and fluoro (F) groups into the chalcone framework has been a focal point of recent research. The nitro group, being a strong electron-withdrawing group, can significantly modulate the electronic properties of the molecule and enhance its biological activity. researchgate.net Similarly, the fluorine atom, due to its high electronegativity and small size, can improve metabolic stability, binding affinity, and membrane permeability of drug candidates.

Research has shown that the position and nature of substituents on the chalcone rings play a crucial role in their biological effects. For instance, studies on various substituted chalcones have demonstrated that the presence of electron-withdrawing groups, such as nitro and fluoro, can influence their inhibitory activity against certain enzymes. nih.gov Specifically, chalcones bearing nitro groups have shown strong inhibition of α-glucosidase, an enzyme relevant to the management of type 2 diabetes. nih.gov

The synthesis of chalcone derivatives with these specific substituents is an active area of investigation. Researchers are exploring various synthetic methodologies, including conventional and ultrasound-assisted techniques, to efficiently produce these compounds. mdpi.com The structural characterization of these derivatives is typically performed using spectroscopic methods like FTIR, ¹H NMR, and ¹³C NMR. researchgate.net

The compound 3-Nitro-4'-fluorochalcone, with its specific substitution pattern, represents a compelling case for further investigation within this research landscape. Its chemical properties, as detailed below, provide a foundation for understanding its potential applications.

PropertyValue
Molecular Formula C₁₅H₁₀FNO₃ cymitquimica.comnih.govchemicalbook.com
Molecular Weight 271.24 g/mol cymitquimica.comchemicalbook.com
Melting Point 166-167 °C chemicalbook.com
Density (estimate) 1.333 g/cm³ chemicalbook.com
CAS Number 28081-18-7 chemicalbook.comchemicalbook.comguidechem.com

The ongoing exploration of this compound and related derivatives holds promise for the discovery of new chemical entities with valuable pharmacological properties. The strategic combination of nitro and fluoro substituents on the chalcone scaffold continues to be a fruitful area of research, driving innovation in medicinal chemistry.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(E)-1-(4-fluorophenyl)-3-(3-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10FNO3/c16-13-7-5-12(6-8-13)15(18)9-4-11-2-1-3-14(10-11)17(19)20/h1-10H/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJRIIEVLCFGBBR-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C=CC(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])/C=C/C(=O)C2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Structural Characterization and Spectroscopic Analysis of 3 Nitro 4 Fluorochalcone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy provides detailed information about the hydrogen atoms in a molecule. The spectrum of 3-Nitro-4'-fluorochalcone is characterized by distinct signals corresponding to the vinylic and aromatic protons. The two protons of the α,β-unsaturated ketone system, H-α and H-β, appear as doublets in the olefinic region of the spectrum. The large value of the coupling constant (J) between these two protons, typically around 15-16 Hz, confirms the trans or (E)-configuration of the double bond mdpi.com.

The aromatic protons resonate in the downfield region of the spectrum. The protons on the 4-fluorophenyl ring (Ring A) typically appear as two multiplets due to coupling with each other and with the fluorine atom. The protons on the 3-nitrophenyl ring (Ring B) also produce a complex pattern of signals. The proton adjacent to the nitro group is often shifted further downfield due to the group's strong electron-withdrawing nature.

Table 1: Expected ¹H NMR Chemical Shifts and Coupling Constants for this compound Note: Data is predicted based on analysis of similar chalcone (B49325) structures. Actual experimental values may vary slightly.

Proton AssignmentExpected Chemical Shift (δ, ppm)Expected MultiplicityExpected Coupling Constant (J, Hz)
H-α (vinylic)~7.5 - 7.8Doublet (d)~15.5
H-β (vinylic)~7.8 - 8.1Doublet (d)~15.5
Aromatic (Ring A)~7.1 - 7.3 and ~8.0 - 8.2Multiplet (m)-
Aromatic (Ring B)~7.6 - 8.5Multiplet (m)-

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal. The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically in the range of 188-190 ppm rsc.org. The vinylic carbons (C-α and C-β) can be found between approximately 121 and 145 ppm rsc.org.

A key feature in the ¹³C NMR spectrum of this compound is the effect of the fluorine substituent. The carbons of the 4-fluorophenyl ring exhibit splitting due to coupling with the ¹⁹F nucleus (C-F coupling), which is a valuable tool for confirming the position of the fluorine atom. The carbon directly bonded to fluorine (C-4') shows a large one-bond coupling constant (¹JCF), while other carbons in the ring show smaller two-, three-, and four-bond couplings.

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Note: Data is predicted based on analysis of similar chalcone structures. Actual experimental values may vary slightly.

Carbon AssignmentExpected Chemical Shift (δ, ppm)
C=O (carbonyl)~188.0
C-α (vinylic)~121.5
C-β (vinylic)~145.0
Aromatic (Ring A)~115 - 166 (with C-F splitting)
Aromatic (Ring B)~122 - 148
C-NO₂ (nitro-substituted)~148.0
C-F (fluoro-substituted)~165.0 (d, ¹JCF ≈ 255 Hz)

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While 1D NMR provides fundamental data, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals, especially in complex molecules.

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled, typically those on adjacent carbons. For this compound, a COSY spectrum would show a strong cross-peak between the vinylic protons H-α and H-β, confirming their connectivity. It would also reveal correlations between adjacent protons within each of the aromatic rings, aiding in their specific assignment cam.ac.ukscispace.com.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC experiment correlates protons with the carbons to which they are directly attached. This allows for the definitive assignment of carbon signals for all protonated carbons by linking them to their known proton resonances scispace.com.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. This is particularly powerful for identifying quaternary (non-protonated) carbons. For instance, the vinylic protons (H-α and H-β) would show correlations to the carbonyl carbon (C=O), and protons on the aromatic rings would correlate to the vinylic carbons, confirming the connection of the entire molecular backbone.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing its bonds to vibrate. The resulting spectrum shows absorption bands at specific frequencies corresponding to different functional groups. The IR spectrum of this compound displays several characteristic bands that confirm its structure.

The most prominent band is the strong absorption from the carbonyl (C=O) group stretch, typically seen around 1660-1670 cm⁻¹. The presence of the nitro (NO₂) group is confirmed by two strong absorptions: an asymmetric stretch around 1510-1530 cm⁻¹ and a symmetric stretch near 1330-1350 cm⁻¹ mdpi.com. The trans-disubstituted alkene double bond gives rise to a C-H out-of-plane bending vibration around 980 cm⁻¹ mdpi.com. The C-F bond stretch is typically observed in the 1250-1120 cm⁻¹ region.

Table 3: Characteristic IR Absorption Bands for this compound Note: Frequencies are based on data from analogous nitrochalcone structures mdpi.comnist.gov.

Functional GroupVibrational ModeCharacteristic Frequency (cm⁻¹)
C=O (Ketone)Stretch~1665
C=C (Alkene)Stretch~1605
NO₂ (Nitro)Asymmetric Stretch~1525
NO₂ (Nitro)Symmetric Stretch~1345
C=C (Aromatic)Stretch~1580, ~1450
=C-H (Alkene)Out-of-plane bend~980
C-FStretch~1230

Raman Spectroscopy

Raman spectroscopy is a complementary technique to IR spectroscopy. It measures the inelastic scattering of monochromatic light, providing information about molecular vibrations. While IR activity depends on a change in the dipole moment, Raman activity depends on a change in polarizability. Therefore, symmetric, non-polar bonds often produce strong Raman signals.

For this compound, the C=C alkene and aromatic ring stretching vibrations are expected to be strong and easily identifiable in the Raman spectrum. The symmetric stretch of the nitro group (~1345 cm⁻¹) is also typically a very intense band in Raman spectra researchgate.net. In contrast, the polar C=O carbonyl group, which is very strong in the IR spectrum, would show a weaker signal in the Raman spectrum. This complementary nature makes the combined use of IR and Raman spectroscopy a powerful method for comprehensive functional group analysis.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry serves as a critical tool for confirming the molecular weight and elucidating the structural features of this compound. The nominal molecular weight of this compound is 271.24 g/mol . In electron ionization (EI) mass spectrometry, the molecule is expected to produce a distinct molecular ion peak (M+) at m/z 271, corresponding to the intact molecule with a single positive charge.

The fragmentation of chalcones in mass spectrometry is a well-studied process, and the fragmentation pattern of this compound is anticipated to follow predictable pathways based on its functional groups. The energetically unstable molecular ion undergoes fragmentation to produce smaller, more stable charged fragments.

Key fragmentation pathways for nitroaromatic compounds often involve the loss of the nitro group. Therefore, significant fragment ions are expected from the cleavage of the C-N bond, leading to the loss of NO2 (a loss of 46 Da) or NO (a loss of 30 Da).

Furthermore, cleavage of the bonds adjacent to the carbonyl group is a common fragmentation route for chalcones. This can result in the formation of several characteristic fragment ions. The fragmentation can occur on either side of the carbonyl group, leading to ions corresponding to the substituted benzoyl and styryl moieties.

A plausible fragmentation pattern for this compound would involve the initial formation of the molecular ion, followed by cleavages that generate the ions listed in the table below.

Fragment IonProposed Structurem/z (Mass-to-Charge Ratio)Neutral Loss
[M]+C15H10FNO3+271-
[M - NO2]+C15H10FO+225NO2
[4-fluorobenzoyl]+C7H4FO+123C8H6NO2
[3-nitrostyryl]+C8H6NO2+148C7H4FO
[4-fluorophenyl]+C6H4F+95C9H6NO3
[3-nitrophenyl]+C6H4NO2+122C9H6FO

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The electronic absorption spectrum of this compound, typically recorded in a solvent such as dimethylformamide, is expected to exhibit characteristic absorption bands in the UV-Vis region. Chalcones, in general, display two main absorption bands which are attributed to π-π* and n-π* electronic transitions within the molecule.

The π-π* transition, which is typically of high intensity, arises from the excitation of electrons in the conjugated π-system that extends across the aromatic rings and the α,β-unsaturated carbonyl system. The n-π* transition, which is generally of lower intensity, results from the excitation of a non-bonding electron from the carbonyl oxygen to an anti-bonding π* orbital.

For a related compound, (E)-3-(4-Fluorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one, the UV-Vis spectrum in dimethylformamide shows a π-π* transition at approximately 260 nm and an n-π* transition around 360 nm. In the case of this compound, the presence of the electron-withdrawing nitro group is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted chalcones, due to the extension of the conjugation and the electronic perturbation of the nitro group. A higher λmax is generally observed for chalcones containing a nitro moiety.

Transition TypeExpected Wavelength Range (nm)Associated Chromophore
π-π260-300Conjugated system (aromatic rings and enone)
n-π350-390Carbonyl group (C=O)

Regarding the emission properties, many chalcone derivatives are known to exhibit fluorescence. However, the fluorescence quantum yield is highly dependent on the nature and position of the substituents on the aromatic rings. Structure-fluorescence relationship studies have shown that the presence of electron-withdrawing groups, such as a nitro group, on the A-ring of the chalcone moiety can significantly decrease the fluorescence quantum yield. This quenching effect is attributed to the nitro group promoting non-radiative decay pathways for the excited state. Therefore, this compound is expected to exhibit weak fluorescence or be non-fluorescent.

X-ray Crystallography and Solid-State Structural Analysis

High-quality single crystals of this compound are essential for unambiguous structure determination by X-ray diffraction. Several common techniques can be employed for the growth of organic single crystals from solution.

One of the most widely used and effective methods is the slow evaporation technique . This involves dissolving the purified this compound in a suitable solvent or a mixture of solvents to create a saturated or near-saturated solution. The container is then loosely covered to allow the solvent to evaporate slowly and controllably over a period of several days to weeks. As the solvent evaporates, the concentration of the solute increases, leading to supersaturation and subsequent nucleation and crystal growth. For a similar compound, (E)-3-(4-fluorophenyl)-1-(2-nitrophenyl)prop-2-en-1-one, single crystals were successfully obtained by recrystallization from ethyl acetate (B1210297) at room temperature, which is a form of slow evaporation.

Another common method is vapor diffusion . In this technique, a solution of the compound is placed in a small open container, which is then placed inside a larger sealed container that holds a more volatile solvent in which the compound is insoluble (the precipitant). The vapor from the precipitant slowly diffuses into the solution of the compound, gradually decreasing its solubility and inducing crystallization.

The choice of solvent is crucial for successful crystal growth. Ideal solvents should exhibit moderate solubility for the compound and have a suitable boiling point to allow for a controlled rate of evaporation.

The solid-state conformation of this compound is determined by the rotational possibilities around the single bonds of the enone linker. The two primary conformations are s-cis and s-trans, which refer to the arrangement of the carbonyl group and the olefinic double bond relative to the central C-C single bond.

In the s-cis conformation, the carbonyl group and the double bond are on the same side of the C-C single bond, while in the s-trans conformation, they are on opposite sides. The preferred conformation in the solid state is influenced by both intramolecular steric and electronic effects, as well as intermolecular packing forces.

For the closely related isomer, (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one, X-ray diffraction studies have revealed that the molecule adopts an s-cis configuration with respect to the C8=C9 double bond. The molecule is nearly planar, with a small dihedral angle between the two benzene (B151609) rings. This planarity is often observed in chalcone derivatives and is favorable for efficient crystal packing. It is highly probable that this compound also adopts a similar planar s-cis conformation in the crystalline state to maximize stabilizing intermolecular interactions.

The coplanarity of the molecule is a key feature, as it influences the extent of π-electron delocalization across the entire molecule. The degree of planarity can be quantified by the dihedral angles between the planes of the two aromatic rings and the enone bridge.

The crystal packing of this compound is governed by a network of non-covalent intermolecular interactions. These interactions dictate the three-dimensional arrangement of the molecules in the crystal lattice.

π-π stacking interactions are also anticipated between the aromatic rings of adjacent molecules. Due to the electron-rich nature of the π-systems of the phenyl rings, these interactions play a crucial role in the stabilization of the crystal packing. The geometry of these interactions can vary, including face-to-face or offset arrangements, with typical centroid-to-centroid distances in the range of 3.5-4.0 Å. In the aforementioned isomer, π-π interactions occur between the sheets of hydrogen-bonded dimers, with a centroid-centroid distance of 3.8860 (11) Å.

Additionally, the presence of the fluorine atom introduces the possibility of C-H···F interactions . These are weak hydrogen bonds where a carbon-bound hydrogen atom interacts with the electronegative fluorine atom of a neighboring molecule. Such interactions can further influence the crystal packing arrangement. The crystal structure of (E)-3-(4-fluorophenyl)-1-(4-nitrophenyl)prop-2-en-1-one features a C-H···F hydrogen bond that links the inversion dimers into sheets.

The position of the nitro group, in particular, can significantly affect the molecular coplanarity. For instance, a nitro group at the para position of the B-ring has been shown to result in better molecular coplanarity between the aromatic rings and the enone moiety compared to ortho or meta substitution. This increased planarity can, in turn, affect the nature of the dominant intermolecular interactions. More planar molecules may favor π-π stacking, while less planar molecules might rely more on other types of interactions to stabilize the crystal packing.

The presence and position of the fluorine atom also play a critical role. The electronegativity and size of the fluorine atom can influence the electronic distribution within the molecule and introduce specific intermolecular interactions, such as C-H···F bonds. The interplay between the electronic effects of the electron-withdrawing nitro group and the electronegative fluorine atom, along with steric considerations, will determine the final crystal packing arrangement of this compound. Studies on related compounds have shown that varying the position of the nitro group on the aromatic B-ring has a direct effect on the molecular coplanarity and consequently, on the crystal packing.

Computational Chemistry and Theoretical Investigations of 3 Nitro 4 Fluorochalcone

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the behavior of molecules. By solving the Schrödinger equation (or approximations of it), these methods can determine electron distribution, molecular orbital energies, and other key electronic parameters.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. bohrium.comresearchgate.net For chalcone (B49325) derivatives, DFT calculations, often using the B3LYP (Becke's three-parameter Lee–Yang–Parr) hybrid functional with a basis set like 6-311++G(d,p), are employed to optimize the molecular geometry and compute various electronic properties. bohrium.comresearchgate.net These studies analyze the distribution of electron density, which is crucial for understanding a molecule's reactivity.

The electronic structure of chalcones is characterized by a conjugated system comprising two aromatic rings and an α,β-unsaturated carbonyl group. ufms.br The presence of a nitro group (-NO2), a strong electron-withdrawing group, and a fluorine atom (-F), an electronegative halogen, significantly influences the electron distribution across the 3-Nitro-4'-fluorochalcone molecule. DFT calculations can precisely map these electronic effects, identifying electron-rich and electron-deficient regions. This information is used to predict sites susceptible to nucleophilic or electrophilic attack, thereby providing insights into the molecule's chemical reactivity. nih.govchemrxiv.org

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orgyoutube.com The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. youtube.com The energy of these orbitals and the difference between them, known as the HOMO-LUMO energy gap (ΔE), are critical descriptors of molecular reactivity and stability. wuxibiology.comnih.gov

A small HOMO-LUMO gap indicates that a molecule can be easily excited, suggesting higher chemical reactivity. bohrium.comwuxibiology.com In chalcones, electronic transitions, such as those observed in UV-Vis spectroscopy, often arise from the transition of an electron from the HOMO to the LUMO. bohrium.com For this compound, the electron-withdrawing nitro group and the fluorine atom are expected to lower the energy of the LUMO, potentially reducing the HOMO-LUMO gap and increasing the molecule's electrophilicity. wuxibiology.com DFT calculations are used to precisely determine the energies of these frontier orbitals.

Table 1: Frontier Molecular Orbital (FMO) Parameters

Parameter Description Significance in Reactivity
EHOMO Energy of the Highest Occupied Molecular Orbital Represents the ability to donate an electron. Higher energy indicates a better electron donor. libretexts.org
ELUMO Energy of the Lowest Unoccupied Molecular Orbital Represents the ability to accept an electron. Lower energy indicates a better electron acceptor. wuxibiology.com

| Energy Gap (ΔE) | ΔE = ELUMO - EHOMO | A smaller gap suggests higher polarizability, lower kinetic stability, and higher chemical reactivity. bohrium.comwuxibiology.com |

Chalcones can exist in different spatial arrangements or conformations due to the rotation around single bonds. The α,β-unsaturated carbonyl system allows for s-cis and s-trans conformers. Theoretical calculations have shown that for many chalcones, the s-cis conformers are more stable due to greater electron delocalization, which is enhanced by a more planar structure. ufms.br The stability is influenced by the alignment of π-orbitals across the molecule. ufms.br

Furthermore, the central carbon-carbon double bond leads to the possibility of E (entgegen) and Z (zusammen) geometric isomers. The E-isomer is generally the more stable and common form for chalcones. Conformational analysis using DFT can calculate the relative energies of these different isomers and conformers. researchgate.net Studies on similar chalcones have found very small energy differences between conformers (e.g., 0.086 kcal/mol), suggesting that conversion between them can occur at room temperature. researchgate.net The position of substituents, like the nitro group in this compound, can influence the population and stability of these conformers. ufms.br

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand (like this compound) when bound to a specific target protein. mdpi.comnih.gov This method is crucial in drug discovery for evaluating the binding affinity and interaction patterns of a compound within the active site of a biological target. nih.gov Studies on nitro-containing chalcones have used docking to investigate their interactions with enzymes such as COX-1, COX-2, and eNOS, which are relevant to anti-inflammatory and vasorelaxant activities. mdpi.comresearchgate.net

The docking process involves placing the ligand in various positions and orientations within the protein's binding site and calculating a "docking score" or binding energy for each pose. nih.gov A lower binding energy typically indicates a more stable and favorable interaction. The analysis reveals specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and amino acid residues in the target protein. nih.gov For this compound, the nitro group and the carbonyl oxygen could act as hydrogen bond acceptors, while the aromatic rings could engage in hydrophobic or π-stacking interactions.

Table 2: Key Concepts in Molecular Docking

Term Definition Example Application
Ligand The small molecule being docked. This compound
Target The macromolecule, typically a protein or enzyme, to which the ligand binds. COX-2, EGFR Kinase Domain mdpi.comnih.gov
Binding Affinity The strength of the interaction between the ligand and the target, often expressed in kcal/mol. A more negative value indicates stronger binding. nih.gov

| Binding Pose | The specific orientation and conformation of the ligand within the target's active site. | Shows key interactions with amino acid residues. |

Pharmacophore Modeling for Receptor Binding Feature Identification

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. This model serves as a template for designing or identifying new active compounds.

When the 3D structure of the target protein is unknown, ligand-based pharmacophore models can be generated by analyzing a set of molecules with known biological activity. nih.govnih.gov The process involves superimposing active compounds to identify common chemical features, such as hydrogen bond acceptors, hydrogen bond donors, aromatic rings, and hydrophobic groups. u-strasbg.fr

For a series of chalcone derivatives, a pharmacophore model might consist of features like two aromatic rings and two hydrogen bond acceptors. The generation process uses algorithms to create hypotheses and scores them based on how well they map to active compounds while excluding inactive ones. nih.gov A validated pharmacophore model for a class of compounds including this compound could highlight the critical roles of its aromatic rings, the carbonyl oxygen, and the nitro group in biological interactions. This model can then be used as a 3D query to screen large chemical databases for novel molecules with similar therapeutic potential. nih.gov

Protein-Based Pharmacophore Modeling

Pharmacophore modeling is a cornerstone of computer-aided drug design, focusing on the essential three-dimensional arrangement of chemical features a molecule must possess to interact with a specific biological target. A protein-based pharmacophore model is derived from the structure of the target protein's binding site, outlining the key interaction points for a ligand.

For this compound, a pharmacophore model would be generated by analyzing its interactions with a target protein's active site. The key chemical features of the compound—such as hydrogen bond acceptors (the nitro group's oxygen atoms and the carbonyl oxygen), aromatic rings, and hydrophobic regions—are mapped out. nih.gov For instance, the nitro group and the fluorine atom significantly influence the electronic and steric properties, which are crucial for defining the pharmacophoric features.

A typical pharmacophore model for a chalcone derivative might include two aromatic rings, a hydrogen bond acceptor, and a hydrophobic group. The model serves as a 3D query to search large compound databases for molecules with a similar arrangement of features, identifying potential new hits that could bind to the same target.

Table 1: Representative Pharmacophoric Features of this compound

Feature Type Description Potential Interacting Residue
Hydrogen Bond Acceptor (HBA) Oxygen atoms of the nitro group Lysine, Arginine
Hydrogen Bond Acceptor (HBA) Carbonyl oxygen of the enone bridge Serine, Threonine
Aromatic Ring (AR) 4-fluorophenyl ring Phenylalanine, Tyrosine
Aromatic Ring (AR) 3-nitrophenyl ring Tryptophan, Histidine
Hydrophobic (HY) Core chalcone scaffold Leucine, Valine, Isoleucine

Application in Virtual Screening and Lead Optimization

Virtual Screening: Once a pharmacophore model is established, it can be employed in virtual screening (VS) to filter large chemical libraries for compounds that match the defined features. dovepress.com This process computationally ranks molecules based on their predicted ability to bind to a target, significantly narrowing down the number of compounds for experimental testing. figshare.com If this compound were identified as a hit against a particular protein, its pharmacophore model would be used to find other, potentially more potent or novel, chemical scaffolds that fit the same binding hypothesis.

Lead Optimization: Lead optimization is the process of modifying a biologically active compound (a "lead") to improve its properties, such as potency, selectivity, and pharmacokinetic profile. If this compound were selected as a lead compound, computational methods would be used to guide its optimization. For example, theoretical modifications to the molecule, such as altering the position of the nitro group or replacing the fluorine atom with other halogens, could be evaluated in silico to predict their effect on binding affinity and other drug-like properties. nih.gov This iterative process of computational design, followed by synthesis and testing, accelerates the development of improved drug candidates.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov For a series of chalcone derivatives including this compound, a QSAR study would involve calculating a set of molecular descriptors and using statistical methods to build a predictive model.

The goal is to understand which properties are critical for activity. For nitroaromatic compounds, electronic descriptors are often highly significant. mdpi.com Key descriptors for a QSAR model of this compound and its analogs would likely include:

Electronic Descriptors: Such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies, dipole moment, and partial charges on atoms. The electron-withdrawing nature of the nitro and fluoro substituents would be critical variables.

Steric Descriptors: Like molecular weight, volume, and surface area, which describe the size and shape of the molecule.

Hydrophobic Descriptors: Such as the logarithm of the partition coefficient (logP), which measures the molecule's lipophilicity.

Topological Descriptors: Indices that describe the connectivity of atoms within the molecule.

A resulting QSAR equation might take a form like: Biological Activity = c1(Descriptor A) + c2(Descriptor B) - c3*(Descriptor C) + ... + constant

This model can then be used to predict the activity of new, unsynthesized chalcone derivatives, prioritizing the most promising candidates for synthesis. frontiersin.org

Table 2: Example Molecular Descriptors for a Hypothetical QSAR Study

Compound Biological Activity (IC50, µM) LogP Dipole Moment (Debye) LUMO Energy (eV)
Analog 1 10.5 3.1 4.2 -2.5
This compound 5.2 3.5 5.1 -2.9
Analog 2 2.1 3.8 5.5 -3.2
Analog 3 15.8 2.9 3.9 -2.3

Molecular Dynamics Simulations for Conformational Sampling and Binding Stability

Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. For this compound, MD simulations can provide deep insights into its behavior when interacting with a biological target, such as a protein enzyme.

Conformational Sampling: A molecule like this compound is not static; it can adopt various shapes or conformations. MD simulations can explore the conformational landscape of the molecule, identifying the most stable (lowest energy) conformations both in isolation and when bound to a protein. This is crucial as the binding-competent conformation may differ from its most stable state in solution.

Binding Stability: When this compound is docked into the active site of a protein, an MD simulation can be run on the resulting complex to assess the stability of the interaction over time (typically nanoseconds to microseconds). nih.gov Key metrics are analyzed to evaluate binding stability:

Root Mean Square Deviation (RMSD): This measures the average deviation of the protein and ligand atoms from their initial positions. A stable, low-fluctuation RMSD for the ligand suggests it remains tightly bound in the pocket.

Root Mean Square Fluctuation (RMSF): This is calculated for individual amino acid residues of the protein to identify which parts of the protein become more or less flexible upon ligand binding.

Hydrogen Bond Analysis: The simulation trajectory is analyzed to determine the persistence of hydrogen bonds between the ligand and the protein, which are often critical for binding affinity.

These simulations provide an atomic-level view of the binding event, helping to validate docking poses and explain the structural basis for the compound's activity.

Table 3: List of Compounds Mentioned

Compound Name
This compound

Structure Activity Relationship Sar Studies of 3 Nitro 4 Fluorochalcone Derivatives

Impact of Nitro Substitution on Molecular Recognition and Interaction Profiles

The nitro (NO₂) group, due to its strong electron-withdrawing and polar nature, profoundly impacts the molecular properties and biological activities of the chalcone (B49325) scaffold. nih.gov Its presence and position on the aromatic rings can dictate the molecule's interaction with specific biological targets, thereby influencing its pharmacological profile. nih.govresearchgate.net

Research indicates that the nitro group is crucial for the pharmacological effects of various drugs, enabling interactions with targets involved in numerous diseases. nih.gov In the context of chalcones, the position of the nitro group is of paramount importance. nih.govresearchgate.net Studies on a series of nitro-substituted chalcones have shown that the placement of the NO₂ group determines the type of biological activity observed. For instance, chalcones with a nitro group at the ortho position of the aromatic rings tend to exhibit the highest anti-inflammatory activity. nih.gov This is attributed to their ability to interact with and inhibit enzymes like cyclooxygenase (COX-1 and COX-2), which are associated with inflammation. nih.gov In contrast, a nitro group at the para position of the B-ring has been linked to significant vasorelaxant effects through interaction with the endothelial nitric oxide synthase (eNOS) enzyme. nih.gov

The introduction of a nitro group can also affect the molecule's conformation. Depending on its position on the B-ring, the nitro substituent can influence the molecular coplanarity between the aromatic rings and the central enone moiety, which in turn affects crystal packing and intermolecular interactions. nih.gov

CompoundNitro Group PositionAnti-inflammatory Activity (% Inhibition)
Chalcone 1 (unsubstituted)None31.75 ± 1.49% nih.gov
Compound 2ortho- (Ring A)71.17 ± 1.66% nih.gov
Compound 5ortho- (Ring B)80.77 ± 2.82% nih.gov
Compound 7para- (Ring B)30.09 ± 0.67% nih.gov
Compound 9ortho- (Both Rings)61.08 ± 2.06% nih.gov

Role of Fluoro Substitution on Binding Affinity and Modulatory Effects

The substitution of a fluorine (F) atom onto the chalcone scaffold is a common strategy in drug design to enhance biological activity. researchgate.net The high electronegativity and small size of fluorine can significantly alter a molecule's physicochemical properties, such as lipophilicity and metabolic stability, without causing major steric changes. researchgate.netresearchgate.net These modifications can lead to improved interactions with biological targets and enhanced efficacy. researchgate.netacgpubs.org

Incorporating fluorine can affect binding affinity with target proteins, pKa values, and pharmacokinetic properties. acgpubs.org For example, fluoro-substituted chalcones have demonstrated significant antimicrobial and antiproliferative activities. researchgate.netnih.gov Studies have shown that chalcones with fluoro substituents on the B-ring exhibit potent activity against various bacterial and fungal strains. researchgate.net The increased lipophilicity imparted by the fluorine atom can improve the compound's ability to permeate cell membranes, contributing to its enhanced bioactivity. researchgate.net

In terms of antiproliferative effects, novel fluoro-substituted chalcone derivatives have shown high activity against a range of cancer cell lines, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov The strategic placement of fluorine atoms can thus be a key factor in developing potent chalcone-based therapeutic agents.

Compound ClassTargetObserved Effect
B-ring fluoro-substituted chalconesM. tuberculosis, various pathogenic bacteria and fungiSignificant antitubercular and antimicrobial activity. researchgate.net
Novel fluoro-substituted chalcone derivatives (e.g., compounds 10 and 19)A549, A498, HeLa, A375, and HepG2 cancer cell linesPotent anti-proliferative activities with IC₅₀ values ranging from 0.029-0.729μM. nih.gov
Fluorinated chalconesHuman monoamine oxidase B (hMAO-B)Significantly better binding affinity compared to hMAO-A. nih.gov

Synergistic Effects of Nitro and Fluoro Groups on Chalcone Scaffold Activity

While direct studies focusing exclusively on the synergistic effects of combined 3-nitro and 4'-fluoro substitution are limited, the known individual contributions of these groups allow for well-founded inferences. The presence of both a strong electron-withdrawing nitro group and a highly electronegative, lipophilic fluoro group on the same chalcone scaffold is expected to modulate its biological activity in a complementary or synergistic manner.

Relationship between Substituent Position and Mechanistic Pathways

The specific location of substituents on the chalcone's aromatic rings is a critical determinant of its mechanistic pathway. nih.govresearchgate.net A minor shift in a substituent's position can redirect the molecule to interact with entirely different biological targets, thus altering its therapeutic effect. nih.gov

This principle is clearly demonstrated by nitro-substituted chalcones. As mentioned, an ortho-nitro substitution promotes anti-inflammatory activity through the inhibition of COX enzymes. nih.gov However, moving the nitro group to the para position shifts the activity profile towards vasorelaxation, mediated by the eNOS enzyme pathway. nih.gov This indicates that the substituent's position directly governs which binding pockets the molecule can effectively access and modulate.

Similarly, for fluoro-substituted chalcones, the position of the fluorine atom influences activity. Compounds with fluoro groups at the 2- and/or 5-positions of the B-ring show significantly increased antimicrobial potency. researchgate.net The structural relationship between the substituent pattern and the resulting biological action is a cornerstone of chalcone SAR, guiding the rational design of derivatives with specific and potent mechanistic actions. researchgate.net

Bioisosteric Replacements and Their Influence on Structure-Activity Relationships

Bioisosteric replacement is a strategy used in medicinal chemistry to replace one functional group with another that has similar physical or chemical properties, with the goal of improving the compound's potency, selectivity, or pharmacokinetic profile.

In the context of chalcone derivatives, this approach is highly relevant. For the nitro group, a common bioisostere is the trifluoromethyl (CF₃) group. Although the nitro group is essential for the activity of some drugs, it is sometimes considered a liability in drug development. Replacing an aliphatic nitro group with a CF₃ group in other molecular scaffolds has been shown to result in compounds with greater potency and improved metabolic stability.

For the fluoro group, which is itself often a bioisosteric replacement for a hydrogen atom or a hydroxyl group, other halogens can be considered. For instance, in one study, replacing a hydroxyl group with a chloro or fluoro group led to varied effects, with the chloride substituent proving more potent in a specific context. echemi.com The choice of bioisostere depends heavily on the desired outcome, whether it is to modulate electronics, improve lipophilicity, or block metabolic pathways.

Mechanistic Studies and Molecular Interactions of 3 Nitro 4 Fluorochalcone

Investigations into Molecular Targets in Cellular Models

The biological activity of chalcones stems from their ability to interact with a wide array of molecular targets within cells. mdpi.com For chalcone (B49325) derivatives, the specific nature and position of substituent groups on the aromatic rings are critical determinants of their biological effects and molecular targets. mdpi.com

Chalcones containing a nitro (NO₂) group, for instance, have been identified for their anti-inflammatory and cytotoxic activities. mdpi.commdpi.com The electron-withdrawing nature of the nitro group can influence the molecule's interaction with biological targets. researchgate.net Similarly, fluorine substitutions are known to enhance the biological activity of many compounds, including chalcones. researchgate.net

For derivatives with similar substitution patterns, key molecular targets have been identified. For example, studies on various chalcones point to their interaction with proteins involved in inflammation and cancer, such as transcription factors and enzymes. mdpi.commdpi.com A study on nitro-substituted chalcones highlighted their interaction with enzymes like cyclooxygenase (COX) and endothelial nitric oxide synthase (eNOS), with the position of the nitro group significantly influencing the binding affinity. mdpi.com While the precise molecular targets of 3-Nitro-4'-fluorochalcone require direct investigation, it is plausible that they overlap with those identified for other nitro- and fluoro-substituted chalcones, including proteins central to cell survival and inflammatory pathways.

**6.2. Exploration of Cellular Pathway Modulation

Exploration of Cellular Pathway Modulation

Apoptosis Induction and Cell Cycle Arrest Mechanisms

A primary mechanism through which many synthetic chalcones exert their anticancer effects is the induction of apoptosis (programmed cell death) and arrest of the cell cycle. nih.govnih.gov

Studies on methoxy- and fluoro-substituted chalcones have demonstrated their ability to induce cell cycle arrest at the S-G₂/M phase in human melanoma cells. nih.gov This arrest is often followed by the activation of key executioner proteins like caspase-3, leading to apoptosis. nih.gov For example, compounds such as 4-trifluoromethyl-2'-methoxychalcone and 3-trifluoromethyl-4'-methoxychalcone were shown to significantly activate caspase-3 and induce apoptosis in A375 melanoma cells. nih.gov

Furthermore, other nitro-substituted chalcones have been shown to trigger apoptosis through the generation of reactive oxygen species (ROS). nih.gov A study on 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19) found that it markedly increased intracellular ROS levels in esophageal cancer cells in a dose-dependent manner. nih.gov This elevation in ROS can induce DNA damage and cellular stress, culminating in apoptosis and cell death. nih.gov This same compound also caused cell cycle arrest at the G2/M phase. nih.gov Given these findings, it is highly probable that this compound also modulates cell survival by inducing ROS production, cell cycle arrest, and subsequent apoptosis.

Interactive Table: Effects of Related Chalcones on Cell Cycle and Apoptosis

CompoundCell LineObserved EffectReference
2,4,6-trimethoxy-4′-nitrochalconeKYSE-450, Eca-109 (Esophageal Cancer)G2/M phase arrest, ROS accumulation, apoptosis induction nih.gov
Methoxy- and fluoro-chalcones (e.g., 3-trifluoromethyl-4'-methoxychalcone)A375 (Melanoma)S-G₂/M phase arrest, caspase-3 activation, apoptosis nih.gov

Regulation of Autophagy

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context. Some chalcone derivatives have been identified as modulators of autophagy. For instance, 3,4-dimethoxychalcone (B600365) was found to be an inducer of autophagy in various cell types, including endothelial and myocardial cells. nih.gov This induction was demonstrated by the aggregation of the autophagosome marker GFP-LC3. nih.gov The ability of this chalcone to induce autophagy was linked to a protective role against the development of atherosclerosis in mouse models. nih.gov

While the role of this compound in regulating autophagy has not been specifically studied, the findings for other chalcones suggest this is a plausible mechanism of action that warrants investigation.

Inhibition of Specific Enzymes (e.g., α-amylase, COX, LOX, NF-κB, MPO, proteases)

The ability of chalcones to inhibit various enzymes is a cornerstone of their therapeutic potential.

α-amylase: Inhibition of α-amylase, an enzyme involved in carbohydrate digestion, is a strategy for managing type 2 diabetes. While numerous chalcone derivatives have been evaluated as α-amylase inhibitors, specific data for this compound is not available.

Cyclooxygenase (COX) and Lipoxygenase (LOX): COX and LOX are key enzymes in the inflammatory pathway, responsible for producing prostaglandins (B1171923) and leukotrienes, respectively. nih.gov Chalcones containing a nitro group have been reported to possess anti-inflammatory effects, which are attributed to their ability to inhibit COX enzymes. mdpi.com A study investigating a series of nitro-containing chalcones found that the position of the nitro group was crucial for anti-inflammatory activity, as confirmed by molecular docking with COX-1 and COX-2. mdpi.com Dual inhibition of both COX and LOX is considered a promising strategy for developing safer anti-inflammatory agents. nih.gov

Nuclear Factor-kappaB (NF-κB): The transcription factor NF-κB is a master regulator of inflammation, and its inhibition is a key target for anti-inflammatory drugs. Several chalcone derivatives have been shown to suppress the NF-κB signaling pathway. For example, 3,4,5-trimethoxy-4'-fluorochalcone was identified as a potent inhibitor of the NF-κB pathway in macrophages. nih.gov It was found to inhibit the expression of inducible nitric oxide synthase (iNOS), a downstream target of NF-κB, rather than directly inhibiting the enzyme's activity. nih.gov This suggests that fluorinated chalcones can act as upstream modulators of inflammatory pathways.

Myeloperoxidase (MPO) and Proteases: MPO is an enzyme involved in inflammatory processes and oxidative stress. While various chalcones have been studied as MPO inhibitors, there is no specific data on this compound. Similarly, information regarding the inhibition of specific proteases by this compound is not available in the reviewed literature.

Interactive Table: Enzyme Inhibition by Related Chalcone Derivatives

Enzyme TargetInhibitory Chalcone ExampleKey FindingReference
COX-1 / COX-2Nitro-substituted chalconesInhibitory activity is dependent on the position of the nitro group. mdpi.com
NF-κB Pathway3,4,5-trimethoxy-4'-fluorochalconeInhibits NF-κB activation and subsequent iNOS expression. nih.gov

Elucidation of Specific Binding Modes to Biological Macromolecules

Molecular docking studies provide critical insights into how small molecules like chalcones bind to their protein targets. For nitro-substituted chalcones, docking simulations have been used to understand their anti-inflammatory activity. A study on the effect of the nitro group position revealed specific binding interactions with COX-1 and COX-2 enzymes. mdpi.com These simulations help to correlate the structural features of the chalcones with their biological activity, indicating that the position of the nitro group plays a significant role in establishing favorable interactions within the enzyme's active site. mdpi.com

For example, in a docking study with the eNOS enzyme, the carbonyl group of a nitro-containing chalcone was shown to form a hydrogen bond with the amino acid Arg³⁶⁵, while one of the aromatic rings engaged in π-π stacking interactions. mdpi.com Although these studies were not performed on this compound specifically, they provide a valuable model for how it might interact with similar biological macromolecules, highlighting the importance of the carbonyl moiety and the aromatic rings in receptor binding.

Analysis of Membrane Disruption Mechanisms

The interaction of small molecules with cellular membranes can significantly influence their biological activity. While there is no direct research on the membrane disruption mechanisms of this compound, studies on other amphiphilic molecules containing nitro-aromatic groups can offer some perspective. For instance, molecular dynamics simulations of fluorescently labeled fatty amines containing a 7-nitrobenz-2-oxa-1,3-diazol-4-yl (NBD) group showed that the fluorophore locates near the glycerol (B35011) region of a POPC lipid bilayer. researchgate.net The study found that the effects of these probes on the structure and dynamics of the host lipid were relatively mild. researchgate.net

This suggests that while the nitro-aromatic portion of a molecule may anchor it within the membrane interface, it does not necessarily cause significant disruption. The specific impact of this compound on membrane integrity and function remains an area for future investigation.

Applications of 3 Nitro 4 Fluorochalcone in Heterocyclic Chemistry

Chalcone (B49325) as a Precursor for Flavonoid and Isoflavonoid (B1168493) Synthesis

Chalcones are well-established as the central precursors in the biosynthesis of flavonoids and isoflavonoids in plants. nih.govresearchgate.net In the laboratory, this biosynthetic role is mimicked through chemical synthesis, where the chalcone skeleton serves as the foundational C6-C3-C6 framework that is cyclized to form the characteristic chromane (B1220400) ring of flavonoids. nih.gov The conversion of a chalcone to a flavone, a major class of flavonoids, can be achieved through an oxidative cyclization reaction. This transformation involves the formation of a new heterocyclic ring containing an oxygen atom.

Similarly, chalcones are pivotal intermediates in the synthesis of isoflavonoids. The isoflavonoid skeleton is formed through an aryl migration step during the biosynthetic pathway, a process that also begins with a chalcone precursor. researchgate.net Synthetic routes can be designed to facilitate this rearrangement, making 3-Nitro-4'-fluorochalcone a viable starting material for creating uniquely substituted isoflavones.

Table 1: General Transformation of Chalcones to Flavonoids
PrecursorGeneral ReactionResulting Heterocycle Class
This compoundOxidative CyclizationFlavonoids (e.g., Flavones)
This compoundCyclization with Aryl MigrationIsoflavonoids

Synthesis of Nitrogen-Containing Heterocycles (e.g., Pyrazolines, Pyrimidines)

The α,β-unsaturated ketone moiety of this compound is an excellent electrophile, readily reacting with binucleophiles to form various nitrogen-containing heterocycles.

Pyrazolines: Pyrazolines, which are five-membered heterocyclic rings containing two adjacent nitrogen atoms, are commonly synthesized from chalcones. The reaction proceeds through the condensation of the chalcone with hydrazine (B178648) or its derivatives (such as phenylhydrazine). nih.govthaiscience.info In this reaction, the hydrazine initially attacks the carbonyl carbon, followed by an intramolecular cyclization and dehydration, or a Michael addition to the β-carbon followed by cyclization, to yield the stable 2-pyrazoline (B94618) ring system. derpharmachemica.com The use of this compound as the starting material allows for the incorporation of the nitro and fluoro-substituted phenyl rings at specific positions on the resulting pyrazoline heterocycle. nih.gov

Pyrimidines: Pyrimidines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 3 of the ring. They are fundamental components of nucleic acids and are a common scaffold in medicinal chemistry. Chalcones serve as versatile three-carbon synthons for the construction of the pyrimidine (B1678525) ring. derpharmachemica.com The synthesis is typically achieved by reacting the chalcone with a compound containing a N-C-N unit, such as urea (B33335), thiourea, or guanidine (B92328) hydrochloride, under basic conditions. derpharmachemica.comresearchgate.netimpactfactor.org The reaction involves a Michael addition followed by cyclocondensation to form the dihydropyrimidine, which may subsequently be oxidized to the aromatic pyrimidine. This method provides a direct route to pyrimidines substituted with the aryl groups from the original this compound.

Table 2: Synthesis of Nitrogen-Containing Heterocycles from this compound
PrecursorReagentResulting HeterocycleGeneral Conditions
This compoundHydrazine Hydrate / PhenylhydrazinePyrazolineReflux in solvent (e.g., ethanol) with acid or base catalyst nih.govthaiscience.info
This compoundUrea / Thiourea / Guanidine HClPyrimidineReflux in basic medium (e.g., ethanolic KOH) derpharmachemica.comimpactfactor.org

Synthesis of Oxygen-Containing Heterocycles (e.g., Benzothiazepines, Dioxolanes)

Benzothiazepines: Benzothiazepines are seven-membered heterocyclic compounds containing a benzene (B151609) ring fused to a thiazepine ring. nih.gov Specifically, 1,5-benzothiazepines can be readily synthesized from chalcones. The reaction involves the condensation of a chalcone with 2-aminothiophenol (B119425) (also known as o-aminothiophenol). researchgate.net The reaction mechanism involves the nucleophilic attack of the thiol group onto the β-carbon of the chalcone's enone system (Michael addition), followed by the intramolecular condensation of the amino group with the carbonyl carbon to form the seven-membered ring. researchgate.net Using this compound allows for the synthesis of novel 2,4-diaryl substituted 2,3-dihydro-1,5-benzothiazepines, where the aryl groups bear the nitro and fluoro moieties.

Dioxolanes: The synthesis of dioxolanes from chalcones is not a common application. Dioxolanes are five-membered rings containing two oxygen atoms, typically formed by the reaction of a ketone or aldehyde with a 1,2-diol, such as ethylene (B1197577) glycol. This reaction is primarily used as a method for protecting the carbonyl group. While this compound possesses a ketone functional group, its reactivity is dominated by the conjugated α,β-unsaturated system. Synthetic routes involving chalcones overwhelmingly favor Michael addition and cyclization reactions across the enone system rather than simple acetal (B89532) formation at the carbonyl carbon. Therefore, the use of this compound as a precursor for building a dioxolane ring as part of a larger heterocyclic construction is not a typical or synthetically advantageous strategy.

Utility in the Construction of Diverse Heterocyclic Systems

The core utility of this compound in heterocyclic chemistry stems from its reactive α,β-unsaturated ketone backbone. This C3 unit acts as a versatile building block that can be combined with a wide range of binucleophilic reagents to construct heterocyclic rings of varying sizes and functionalities. The specific heterocycle formed is determined by the nature of the nucleophile used.

Five-membered rings: As discussed, reaction with hydrazines yields pyrazolines.

Six-membered rings: Reaction with urea or guanidine affords pyrimidines. derpharmachemica.com

Seven-membered rings: Reaction with 2-aminothiophenol leads to the formation of benzothiazepines. nih.gov

The presence of the electron-withdrawing nitro group on one phenyl ring and the electronegative fluorine atom on the other can modulate the electrophilicity of the enone system, potentially influencing reaction rates and yields. This predictable reactivity allows synthetic chemists to rationally design pathways to a multitude of heterocyclic systems, making this compound and related chalcones indispensable tools in synthetic organic and medicinal chemistry.

Table of Mentioned Compounds

Compound Name
This compound
Flavonoid
Isoflavonoid
Flavone
Pyrazoline
Pyrimidine
Benzothiazepine
Dioxolane
Hydrazine
Phenylhydrazine
Urea
Thiourea
Guanidine hydrochloride
2-Aminothiophenol / o-Aminothiophenol
Ethylene glycol

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Nitro-4'-fluorochalcone, and what factors influence reaction efficiency?

  • Methodological Answer : The compound is typically synthesized via Claisen-Schmidt condensation between 4'-fluoroacetophenone and nitrobenzaldehyde derivatives. A base (e.g., NaOH) catalyzes the aldol addition, followed by dehydration . Key factors include solvent polarity (e.g., ethanol vs. DMF), reaction temperature (60–80°C), and stoichiometric ratios. Post-synthesis purification via recrystallization (using ethanol/water mixtures) ensures high yields (≥90%). Nitration positioning can be controlled using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .

Q. How is this compound characterized using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Distinct signals for the α,β-unsaturated ketone (δ 7.5–8.2 ppm for protons; δ 180–190 ppm for carbonyl carbon) and fluorine-coupled aromatic protons (e.g., para-fluorine splitting in ¹H NMR) .
  • 19F NMR : A single peak near δ -110 ppm confirms the fluorine substituent’s electronic environment .
  • IR Spectroscopy : Stretching vibrations at ~1650 cm⁻¹ (C=O) and ~1520 cm⁻¹ (NO₂ asymmetric stretch).
  • Mass Spectrometry : Molecular ion peaks at m/z 271.06 (C₁₅H₁₀FNO₃⁺) with fragmentation patterns reflecting nitro-group loss .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N₂/Ar) at –20°C to prevent nitro-group degradation or photoisomerization. Desiccants (silica gel) mitigate hydrolysis risks. Avoid prolonged exposure to humidity (>60% RH) or acidic/basic vapors, which may induce decomposition .

Advanced Research Questions

Q. How do electronic effects of the nitro and fluorine substituents influence the reactivity of this compound in nucleophilic additions?

  • Methodological Answer : The nitro group (strong electron-withdrawing meta-director) and fluorine (weak electron-withdrawing para-director) create an electron-deficient aromatic system, favoring Michael additions at the α,β-unsaturated ketone. Computational studies (DFT) can model charge distribution to predict regioselectivity. For example, nucleophiles like thiols or amines preferentially attack the β-carbon due to conjugation with the nitro group . Experimental validation via kinetic assays (e.g., monitoring reaction rates with varying nucleophiles) is recommended.

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

  • Methodological Answer : Discrepancies in NF-κB inhibition or cytotoxicity data may arise from assay conditions (e.g., cell lines, IC₅₀ protocols). Standardize testing using:

  • Dose-Response Curves : Compare EC₅₀ values across multiple cell types (e.g., RAW 264.7 vs. HeLa).
  • Metabolic Stability Assays : Assess compound half-life in culture media to rule out degradation artifacts.
  • Structural Analog Comparison : Test 3-Nitro-4'-methoxychalcone or fluorinated analogs to isolate substituent effects .

Q. What electrochemical methods enable aromatization of intermediates in this compound synthesis?

  • Methodological Answer : Electrochemical oxidation (e.g., constant potential at +1.2 V vs. Ag/AgCl in acetonitrile) can aromatize dihydrochalcone intermediates without harsh oxidants (e.g., DDQ). Use cyclic voltammetry to identify redox potentials and optimize electrolyte composition (e.g., TBAPF₆ as supporting electrolyte) .

Q. How can computational modeling predict interactions between this compound and biological targets like NF-κB?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) can map binding poses. Focus on:

  • Hydrogen Bonding : Nitro group interactions with Lys145 or Arg187 residues.
  • π-Stacking : Fluorophenyl ring alignment with hydrophobic pockets.
    Validate predictions via mutagenesis studies (e.g., alanine-scanning of predicted binding sites) .

Data Contradiction Analysis

Q. How should researchers address conflicting melting point data for this compound derivatives?

  • Methodological Answer : Variations in reported melting points (e.g., 117–122°C vs. 125–127°C) may stem from polymorphic forms or impurities. Conduct:

  • DSC/TGA : Identify polymorph transitions or decomposition events.
  • PXRD : Compare diffraction patterns to reference standards.
  • Recrystallization Screening : Test solvents (e.g., EtOAc vs. hexane/acetone) to isolate pure crystalline forms .

Experimental Design Considerations

Q. What controls are essential in assessing the anti-inflammatory activity of this compound?

  • Methodological Answer : Include:

  • Positive Controls : Dexamethasone (for NF-κB inhibition) or celecoxib (COX-2 inhibition).
  • Solvent Controls : DMSO/ethanol at equivalent concentrations.
  • Cytotoxicity Assays : MTT/WST-1 to distinguish anti-inflammatory effects from cell death.
  • qPCR/ELISA : Quantify TNF-α/IL-6 levels to confirm pathway-specific activity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.